molecular formula C15H17FN4OS B2700008 1-(3-((4-Fluorophenyl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea CAS No. 900009-16-7

1-(3-((4-Fluorophenyl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea

Cat. No.: B2700008
CAS No.: 900009-16-7
M. Wt: 320.39
InChI Key: AIFFYYAOGQUWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((4-Fluorophenyl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea is a useful research compound. Its molecular formula is C15H17FN4OS and its molecular weight is 320.39. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Dyes and Labeling

Urea derivatives have been synthesized and applied in the development of fluorescent dyes. For instance, a study highlighted the successful conversion of a Boranil fluorophore to amide, imine, urea, and thiourea derivatives, which are fluorescent dyes. These derivatives were used in a model labeling experiment with Bovine Serum Albumin (BSA), exhibiting strong luminescence, indicative of their potential in biochemical labeling and imaging applications (Frath et al., 2012).

Antitumor Activity

Some urea derivatives have shown significant antiproliferative activities against human tumor cell lines. A series of 4-anilino-6-phenylpyrimidines containing urea moiety were synthesized, with some compounds demonstrating more effective cytotoxicity than 5-fluorouracil against tested human cancer cell lines. This suggests their potential as candidates for cancer treatment (Shao et al., 2014).

Anion Binding and Selectivity

Research on tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors has shown that these compounds can selectively bind anions through hydrogen-bonding interactions. This property is particularly relevant in the development of sensors and materials for environmental and biological applications, highlighting the versatility of urea derivatives in recognizing and binding specific ions or molecules (Khansari et al., 2015).

Synthesis and Drug Design

Urea derivatives have been utilized in the synthesis of various compounds with potential pharmacological applications. For example, efforts to synthesize inhibitors of the human and murine soluble epoxide hydrolase (sEH) involved the creation of 1,3-disubstituted ureas, indicating the role of urea derivatives in medicinal chemistry and drug design processes (Rose et al., 2010).

Properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfanylpropyl]-3-(4-methylpyrimidin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4OS/c1-11-7-9-17-14(19-11)20-15(21)18-8-2-10-22-13-5-3-12(16)4-6-13/h3-7,9H,2,8,10H2,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFFYYAOGQUWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)NCCCSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.